molecular formula C7H10N2O2S B1587012 Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS No. 34859-65-9

Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Cat. No. B1587012
CAS RN: 34859-65-9
M. Wt: 186.23 g/mol
InChI Key: ZDGBWOZFPKNORL-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-methylisothiazole-4-carboxylate is a chemical compound with the CAS Number: 34859-65-9. It has a linear formula of C7 H10 N2 O2 S . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for Ethyl 5-amino-3-methylisothiazole-4-carboxylate is 1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 5-amino-3-methylisothiazole-4-carboxylate is 186.23 . It has a boiling point of 111-113 .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of thiazole, has been synthesized and studied for antimicrobial activities against bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungal strains like Candida albicans. The structure-activity relationships of these molecules were analyzed using 3D-QSAR analysis, providing insights into their potential as antimicrobial agents (Desai et al., 2019).

Synthesis and Tautomeric Structures

Research on the synthesis and tautomeric structures of novel heterocyclic compounds, such as thiophene-based bis-heterocyclic monoazo dyes, has employed derivatives of ethyl 2-aminothiophene. These studies focus on understanding the solvatochromic behavior and tautomeric structures of these dyes in various solvents, which has implications for their use in different applications (Karcı & Karcı, 2012).

Synthesis of Analog Compounds

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been utilized as a precursor for synthesizing ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves Michael-like addition of secondary amines, demonstrating the compound's versatility in synthesizing a variety of analog compounds (Boy & Guernon, 2005).

Development of New Heterocyclic Systems

The synthesis of ethyl 3, 4-dihydro-7-methylthio-5H-1-thia-3, 5, 6, 8-tetraazaacenaphthylene-2-carboxylates, which represent a new heterocyclic system, was achieved by reacting ethyl 5-amino-4-(substituted amino) -2-methylthiothieno[2, 3-dlpyrimidne-6-carboarytates with formaldehyde. This highlights the role of such compounds in creating novel heterocyclic systems for various scientific applications (Tumkyavichyus, 1996).

Immunological Activity

New compounds synthesized from derivatives of 3-methyl-4-isothiazolecarboxylic acid showed immunological activity. These compounds, including 4 and 5-substituted derivatives with aminoacylamino groups, were analyzed for their effects in immune responses, demonstrating potential applications in immunology and related fields (Lipnicka & Zimecki, 2007).

Safety And Hazards

The safety information available indicates that Ethyl 5-amino-3-methylisothiazole-4-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGBWOZFPKNORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384868
Record name ethyl 5-amino-3-methylisothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-methylisothiazole-4-carboxylate

CAS RN

34859-65-9
Record name ethyl 5-amino-3-methylisothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-3-methylisothiazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
三塩晋作, 松本純一, 南新作 - YAKUGAKU ZASSHI, 1975 - jstage.jst.go.jp
… 事実この推定式が5aの構造として正しいこと を, 別途に ethyl 5-amino-3-methylisothiazole-4-carboxylate (8)"に5-nitro-2-furoylchloride を反応せしめて合成した化, 合物がすべての点で一致する…
Number of citations: 2 www.jstage.jst.go.jp

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